3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
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Overview
Description
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one: is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that the compound has significant antioxidant activity . Antioxidants typically target free radicals and active oxygen species, which are associated with various diseases such as cardiovascular and inflammatory diseases, cancer, and ageing .
Mode of Action
The compound interacts with its targets (free radicals and active oxygen species) by inhibiting their activity. This inhibition is achieved through a mechanism known as free-radical scavenging . The compound’s antioxidant activity is enhanced when it is coupled with different amino acids, indicating that the presence of different functional groups can influence its interaction with targets .
Biochemical Pathways
It’s known that the compound has an impact on the process of lipid peroxidation and the oxidation of low-density lipoproteins (ldls) . These processes are part of the body’s response to oxidative stress, which is linked to the development of chronic diseases such as cancer, ageing, diabetes, and arteriosclerosis .
Pharmacokinetics
It’s known that the compound’s antioxidant activity can be influenced by the presence of different amino acids , which suggests that its bioavailability could be affected by factors such as the composition of the surrounding medium.
Result of Action
The primary result of the action of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is the inhibition of oxidative processes in the body, specifically lipid peroxidation and LDL oxidation . This results in a reduction of oxidative stress, which can have beneficial effects at the molecular and cellular levels, potentially helping to prevent or mitigate the effects of various diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s antioxidant activity can be enhanced by the presence of different amino acids . This suggests that the compound’s environment, including the presence of other molecules, can significantly influence its action.
Biochemical Analysis
Biochemical Properties
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one plays a role in biochemical reactions primarily through its antioxidant activity. It interacts with enzymes and proteins involved in oxidative stress pathways. For instance, it has been shown to inhibit lipid peroxidation and human low-density lipoprotein (LDL) oxidation . These interactions suggest that this compound can modulate oxidative stress by scavenging free radicals and protecting biomolecules from oxidative damage.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the expression of genes involved in antioxidant defense mechanisms. Additionally, it affects cellular metabolism by reducing oxidative damage to lipids, proteins, and nucleic acids, thereby potentially preventing mutations and chronic diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antioxidant by inhibiting the peroxidation of polyunsaturated fatty acids in LDLs, which is a common initiating step in oxidative modification . This inhibition is achieved through the scavenging of free radicals, thereby preventing oxidative damage to cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that while the compound exhibits weak antioxidant activity on its own, its derivatives, when coupled with different amino acids, show enhanced antioxidant activities . This suggests that the temporal effects of this compound can be modulated by chemical modifications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties without significant adverse effects. At higher doses, there may be threshold effects leading to toxicity or adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. By inhibiting lipid peroxidation and LDL oxidation, the compound affects metabolic flux and metabolite levels, contributing to its antioxidant effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating oxidative stress and protecting cellular components from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one involves several steps. One common method includes the reaction of dibenzo[b,f]azepine with a chlorinating agent to introduce the chlorine atom at the 3-position. This is followed by the reaction with propanone under specific conditions to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is used as a precursor for the synthesis of various derivatives and analogs.
Biology: This compound has been investigated for its biological activities, including antioxidant properties. Studies have shown that it can inhibit lipid peroxidation and human LDL oxidation, making it a potential candidate for further biological research .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is related to compounds with antidepressant properties and may have similar applications .
Industry: Industrially, this compound is used in the production of various chemical products and intermediates. Its unique structure makes it valuable for the synthesis of complex molecules .
Comparison with Similar Compounds
Desipramine: A tricyclic antidepressant with a similar structure and pharmacological profile.
Imipramine: Another tricyclic antidepressant that shares structural similarities.
3-Chloro-5-acetyliminodibenzyl: A compound with a similar core structure but different functional groups.
Uniqueness: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is unique due to its specific substitution pattern and the presence of the chlorine atom at the 3-position. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQVXSSQUEJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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